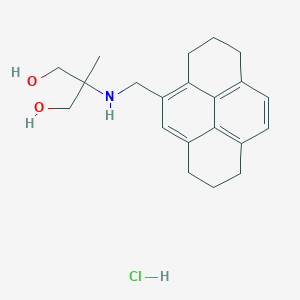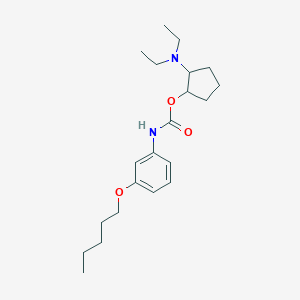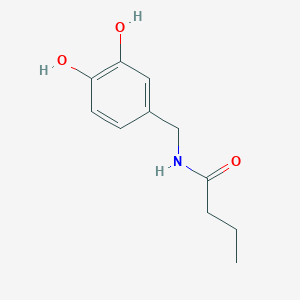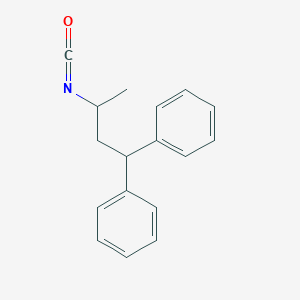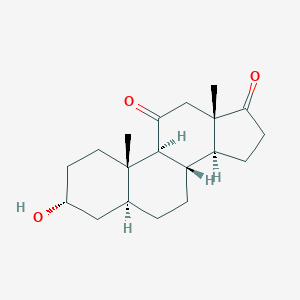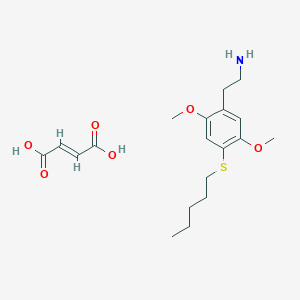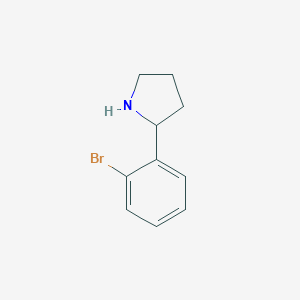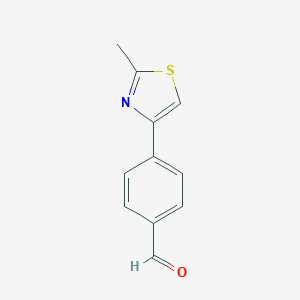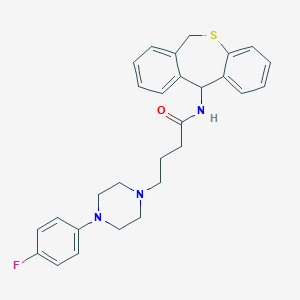![molecular formula C18H15NO2S B135630 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-29-5](/img/structure/B135630.png)
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, also known as PTPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of thiazole-based compounds and has been shown to possess a range of biological activities that make it an attractive candidate for various research studies.
作用机制
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of the enzyme peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating lipid metabolism and glucose homeostasis. By inhibiting PPARγ, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
生化和生理效应
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell proliferation and differentiation, and the inhibition of inflammation. These effects make 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its high potency and specificity for PPARγ inhibition. This allows researchers to investigate the effects of PPARγ inhibition on various biological processes with a high degree of precision. However, one of the main limitations of using 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid, including:
1. Investigation of the effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid on other biological processes beyond PPARγ inhibition, such as the modulation of other nuclear receptors or the regulation of non-nuclear targets.
2. Development of more water-soluble analogs of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that can be more easily administered in experimental settings.
3. Investigation of the potential therapeutic applications of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid in the treatment of various diseases beyond metabolic disorders, such as cancer or neurodegenerative diseases.
4. Investigation of the potential synergistic effects of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid with other compounds or drugs, particularly those that target related biological pathways.
In conclusion, 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high potency and specificity for PPARγ inhibition make it an attractive candidate for various research studies, particularly those focused on understanding the molecular mechanisms underlying various diseases. While there are some limitations to its use in experimental settings, there are a number of potential future directions for research on 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid that could lead to new insights into its biological activities and potential therapeutic applications.
合成方法
The synthesis of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-phenylthiazol-2-amine with 4-bromo-1-phenylpropane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid as a white solid with a melting point of 156-158°C.
科学研究应用
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. One of the main areas of research has been the investigation of 2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid's mechanism of action and its effects on various biological processes.
属性
CAS 编号 |
132483-29-5 |
|---|---|
产品名称 |
2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C18H15NO2S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
2-[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H15NO2S/c1-12(18(20)21)13-7-9-15(10-8-13)17-19-16(11-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21) |
InChI 键 |
NUZUQUYTGKCFIH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



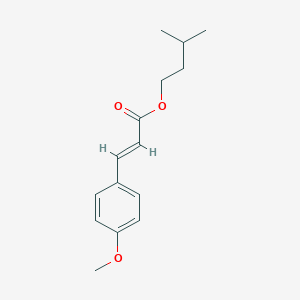
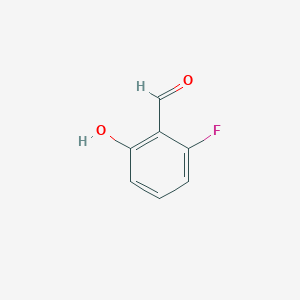
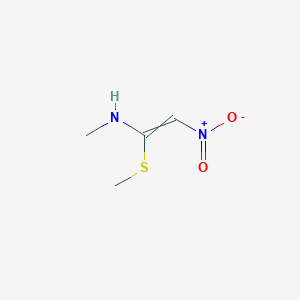
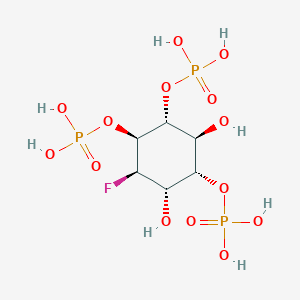
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
